5-Fluoropyrazin-2-amine
Overview
Description
5-Fluoropyrazin-2-amine is an organic compound with the molecular formula C4H4FN3 It is a fluorinated derivative of pyrazine, characterized by the presence of an amino group at the second position and a fluorine atom at the fifth position of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoropyrazin-2-amine typically involves the fluorination of pyrazin-2-amine. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetonitrile at elevated temperatures to achieve high yields.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoropyrazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to form corresponding amines or hydrazines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Hydrogen peroxide in acetic acid or nitric acid in sulfuric acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrazines.
Oxidation: Formation of nitro or nitroso pyrazines.
Reduction: Formation of hydrazines or amines.
Scientific Research Applications
5-Fluoropyrazin-2-amine has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly in the development of anti-cancer and anti-inflammatory drugs.
Material Science: The compound is utilized in the synthesis of fluorinated polymers and materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Agricultural Chemistry: It is employed in the development of agrochemicals such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 5-Fluoropyrazin-2-amine involves its interaction with specific molecular targets, leading to various biological effects. For instance, in medicinal applications, it may inhibit enzymes involved in DNA synthesis or repair, thereby exerting cytotoxic effects on cancer cells. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules, increasing its potency and selectivity.
Comparison with Similar Compounds
5-Fluoropyridin-2-amine: Similar structure but with a pyridine ring instead of pyrazine.
2-Amino-5-fluoropyridine: Another fluorinated amine with a pyridine ring.
5-Fluoropyrimidin-2-amine: Contains a pyrimidine ring, used in similar applications.
Uniqueness: 5-Fluoropyrazin-2-amine is unique due to its pyrazine ring, which imparts distinct electronic properties compared to pyridine or pyrimidine derivatives. This uniqueness makes it particularly valuable in the synthesis of compounds with specific electronic and steric requirements.
Properties
IUPAC Name |
5-fluoropyrazin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FN3/c5-3-1-8-4(6)2-7-3/h1-2H,(H2,6,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMAEYCXPLFIHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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